

A Head-to-Head Comparison of YSR734 and Romidepsin for Researchers

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Compound of Interest

Compound Name: YSR734

Cat. No.: B12375130

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A comprehensive analysis of the novel covalent inhibitor **YSR734** and the established anticancer agent romidepsin, detailing their mechanisms, efficacy, and experimental validation.

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of a novel, first-in-class covalent HDAC inhibitor, **YSR734**, and the clinically approved drug, romidepsin. While direct head-to-head preclinical or clinical studies are not yet available, this document serves as a resource for researchers, scientists, and drug development professionals by juxtaposing the known characteristics, performance data, and experimental methodologies for each compound.

At a Glance: YSR734 vs. Romidepsin

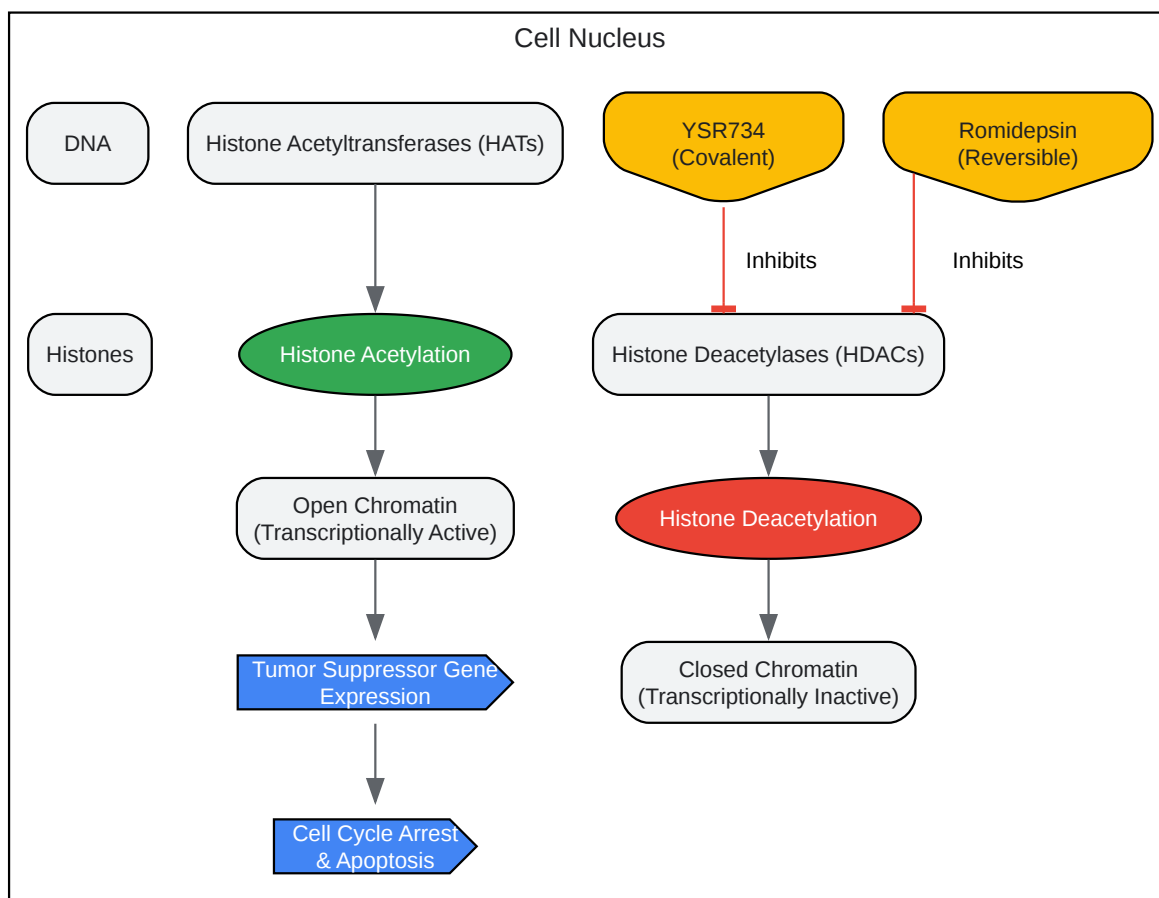
Feature	YSR734	Romidepsin
Mechanism of Action	Covalent, irreversible inhibitor of Class I HDACs	Reversible inhibitor of Class I and II HDACs
HDAC Isoform Selectivity	Selective for HDAC1, HDAC2, and HDAC3	Primarily targets Class I HDACs, with activity against some Class II HDACs at higher concentrations[1]
Development Stage	Preclinical	Clinically approved and marketed
Approved Indications	Not applicable	Cutaneous T-Cell Lymphoma (CTCL), Peripheral T-Cell Lymphoma (PTCL)[2]
Reported Efficacy	Demonstrated cellular activity in acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD) cell lines[1][3]	Clinically proven efficacy in relapsed/refractory CTCL and PTCL[4]

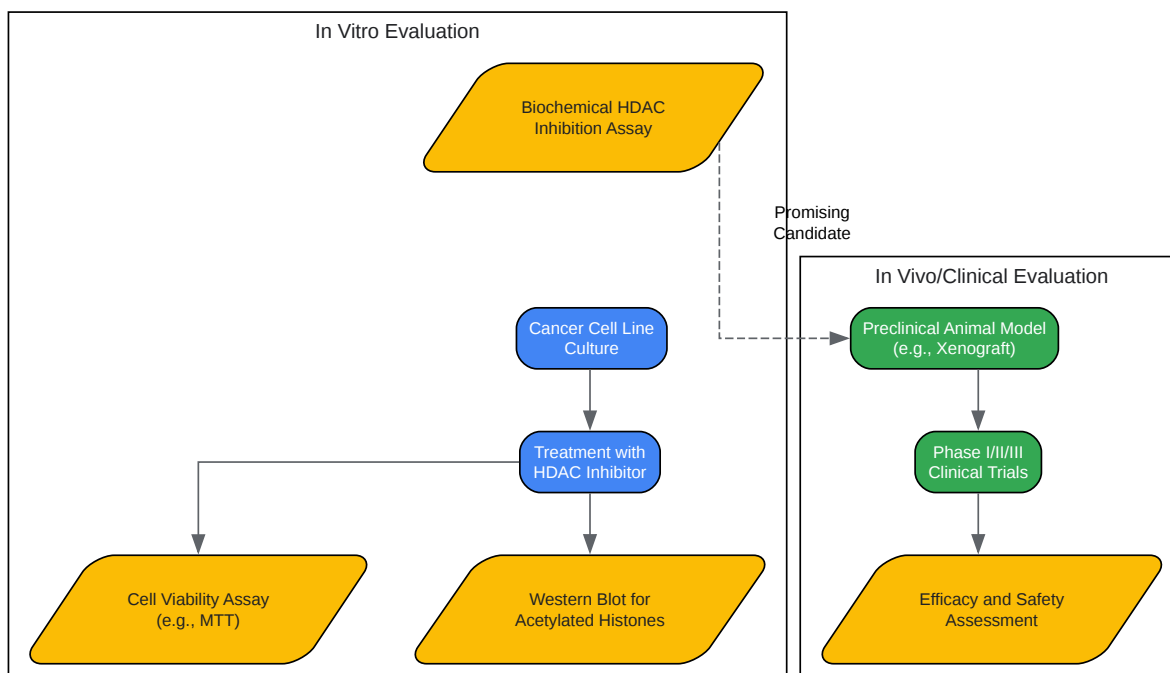
Mechanism of Action: A Tale of Two Binding Modes

Both **YSR734** and romidepsin exert their effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. However, the two compounds differ significantly in their interaction with the HDAC enzymes.

YSR734 is a first-in-class covalent inhibitor that is highly selective for Class I HDACs (HDAC1, HDAC2, and HDAC3). Its unique chemical structure includes a pentafluorobenzenesulfonamide electrophile that forms a covalent bond with a cysteine residue within the catalytic domain of the enzyme. This irreversible binding offers the potential for prolonged target engagement and a more sustained biological effect.

Romidepsin, on the other hand, is a prodrug that is activated within the cell to its active form, which then acts as a reversible inhibitor of HDACs. It primarily targets Class I HDACs, though it can inhibit Class II enzymes at higher concentrations. Its mechanism involves the chelation of a zinc ion in the active site of the HDAC enzyme, thereby blocking its deacetylase activity.





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